N-(1-cyano-1-cyclopropylethyl)-2-[(2-methoxyethyl)(3-phenylpropyl)amino]acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[(2-methoxyethyl)(3-phenylpropyl)amino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a cyclopropyl ring, and a substituted acetamide structure, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(2-methoxyethyl)(3-phenylpropyl)amino]acetamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The initial step often involves the formation of a cyclopropyl intermediate through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts like sodium cyanide or potassium cyanide.
Acetamide Formation: The acetamide moiety is typically formed through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Final Coupling: The final step involves coupling the cyclopropyl intermediate with the acetamide derivative under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the phenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl group, using nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, palladium on carbon with hydrogen.
Nucleophiles: Sodium cyanide, potassium cyanide, halides, thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Amines.
Substitution Products: Halogenated or thiolated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyano-1-cyclopropylethyl)-2-[(2-methoxyethyl)(3-phenylpropyl)amino]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe. Its ability to interact with various biological targets could make it useful in studying enzyme functions or cellular pathways.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its structural features suggest potential as a drug candidate, particularly in targeting specific receptors or enzymes.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[(2-methoxyethyl)(3-phenylpropyl)amino]acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyano group and cyclopropyl ring might play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1-cyclopropylethyl)-2-[(2-methoxyethyl)amino]acetamide: Lacks the phenylpropyl group, potentially altering its biological activity.
N-(1-cyano-1-cyclopropylethyl)-2-[(3-phenylpropyl)amino]acetamide: Lacks the methoxyethyl group, which might affect its solubility and reactivity.
N-(1-cyano-1-cyclopropylethyl)-2-[(2-methoxyethyl)(3-phenylpropyl)amino]propionamide: Similar structure but with a propionamide instead of an acetamide, which could influence its chemical properties.
Uniqueness
The unique combination of the cyano group, cyclopropyl ring, and substituted acetamide in N-(1-cyano-1-cyclopropylethyl)-2-[(2-methoxyethyl)(3-phenylpropyl)amino]acetamide provides distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[2-methoxyethyl(3-phenylpropyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-20(16-21,18-10-11-18)22-19(24)15-23(13-14-25-2)12-6-9-17-7-4-3-5-8-17/h3-5,7-8,18H,6,9-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKAVZIHDQMNDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN(CCCC2=CC=CC=C2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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